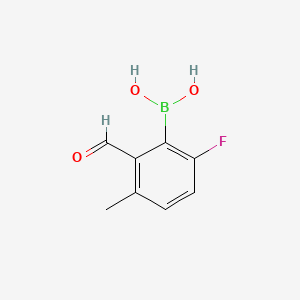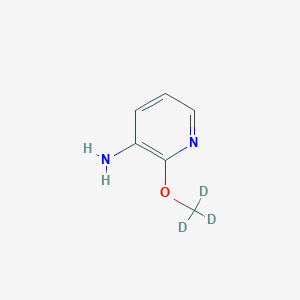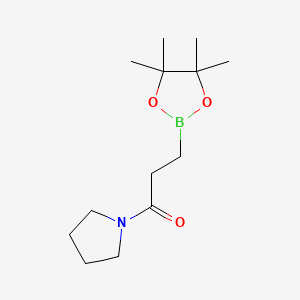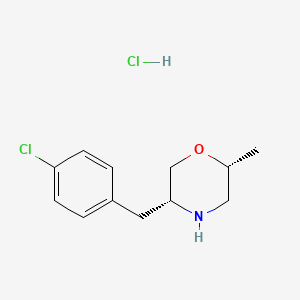
Ethyl 6-chloro-4-iodonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is an ester derivative of nicotinic acid, characterized by the presence of both chlorine and iodine atoms on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of ethyl 6-chloronicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of a falling film reactor for the chlorination step, followed by esterification, can streamline the production process. This method allows for better control over reaction parameters and minimizes the formation of by-products .
化学反応の分析
Types of Reactions: Ethyl 6-chloro-4-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts and organoboron reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize the compound to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed:
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Aminated or Thiolated Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Ethyl 6-chloro-4-iodonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
類似化合物との比較
Ethyl 6-chloronicotinate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 4-iodonicotinate: Lacks the chlorine atom, affecting its substitution patterns.
Ethyl 6-chloro-2-iodonicotinate: Similar structure but with different substitution positions, leading to distinct reactivity and applications.
Uniqueness: Ethyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides a versatile platform for various chemical transformations and enhances its potential in scientific research and industrial applications.
特性
分子式 |
C8H7ClINO2 |
|---|---|
分子量 |
311.50 g/mol |
IUPAC名 |
ethyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3 |
InChIキー |
QVEJSVDWDUIPDJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


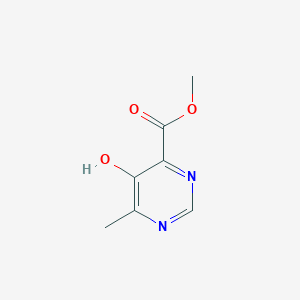
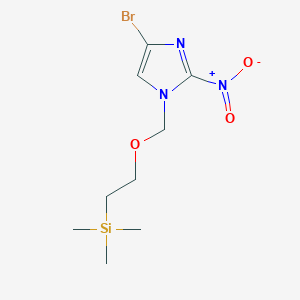

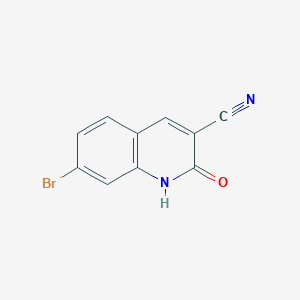
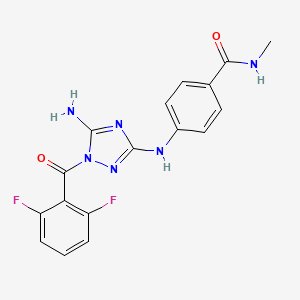
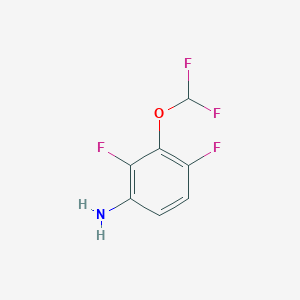

![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

